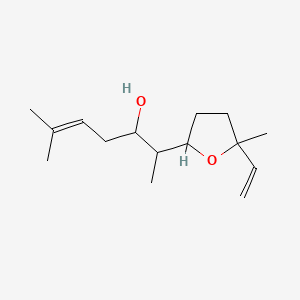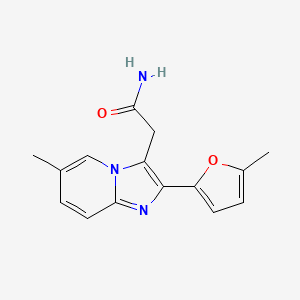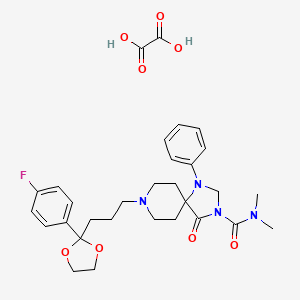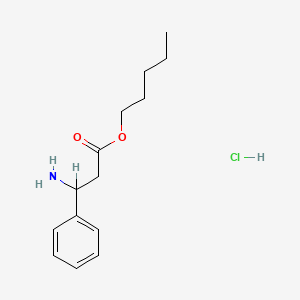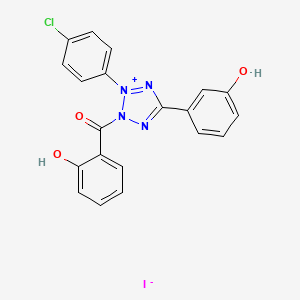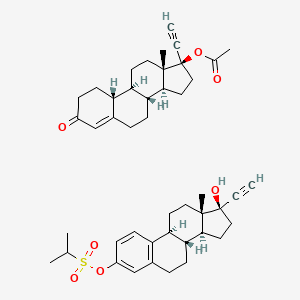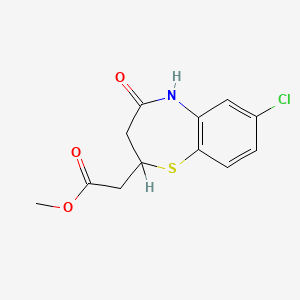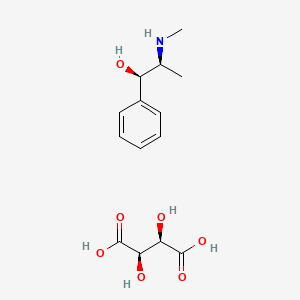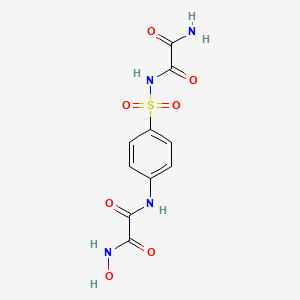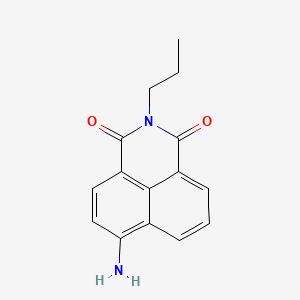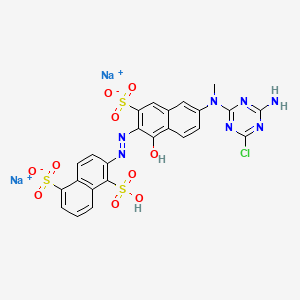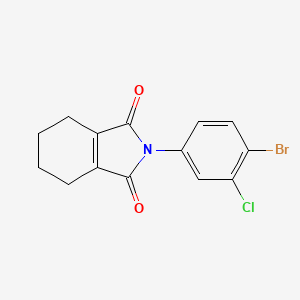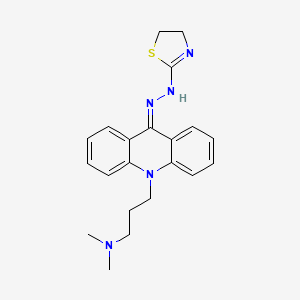![molecular formula C29H30FNO7 B12739161 (3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one CAS No. 138355-93-8](/img/structure/B12739161.png)
(3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3aS-(3aalpha,4beta,9alpha,9abeta))-4-((4-Fluorophenyl)amino)-3a,4,9,9a-tetrahydro-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)naphtho(2,3-c)furan-1(3H)-one” is a complex organic molecule. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Formation of the Naphthofuran Core: This could involve cyclization reactions starting from simpler aromatic precursors.
Introduction of Methoxy Groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Amination: Introduction of the amino group, possibly through nucleophilic substitution reactions.
Fluorination: Introduction of the fluorine atom, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of organic electronic materials.
Biology and Medicine
Pharmacology: Investigation as a potential therapeutic agent due to its complex structure and possible biological activity.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Potential development into a drug candidate.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels, among others.
Comparison with Similar Compounds
Similar Compounds
- (3aS-(3aalpha,4beta,9alpha,9abeta))-4-((4-Chlorophenyl)amino)-3a,4,9,9a-tetrahydro-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)naphtho(2,3-c)furan-1(3H)-one
- (3aS-(3aalpha,4beta,9alpha,9abeta))-4-((4-Methylphenyl)amino)-3a,4,9,9a-tetrahydro-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)naphtho(2,3-c)furan-1(3H)-one
Uniqueness
The presence of the fluorine atom in the compound may confer unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its analogs with different substituents.
Properties
CAS No. |
138355-93-8 |
|---|---|
Molecular Formula |
C29H30FNO7 |
Molecular Weight |
523.5 g/mol |
IUPAC Name |
(3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C29H30FNO7/c1-33-21-12-18-19(13-22(21)34-2)27(31-17-8-6-16(30)7-9-17)20-14-38-29(32)26(20)25(18)15-10-23(35-3)28(37-5)24(11-15)36-4/h6-13,20,25-27,31H,14H2,1-5H3/t20-,25+,26-,27+/m0/s1 |
InChI Key |
HZUKZDZKIJGDAH-ULBKPHCJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


